molecular formula C15H23ClN2O B3945288 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide;hydrochloride

3-(3-methylpiperidin-1-yl)-N-phenylpropanamide;hydrochloride

Cat. No.: B3945288
M. Wt: 282.81 g/mol
InChI Key: QKJQEQPSDCDBBW-UHFFFAOYSA-N
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Description

3-(3-methylpiperidin-1-yl)-N-phenylpropanamide;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications . This compound is of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide;hydrochloride, typically involves several steps. One common method is the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach involves the use of multicomponent reactions, cyclization, and annulation techniques . The reaction conditions often include specific temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of piperidine derivatives often employs large-scale hydrogenation processes. These processes are designed to be efficient and cost-effective, ensuring high yields and purity of the final product . The use of advanced catalytic systems and optimized reaction conditions is crucial for the successful industrial synthesis of these compounds.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylpiperidin-1-yl)-N-phenylpropanamide;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium or platinum . The reaction conditions vary depending on the desired transformation but often include controlled temperatures, pressures, and the use of solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3-methylpiperidin-1-yl)-N-phenylpropanamide;hydrochloride include other piperidine derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific structure, which imparts unique biological and chemical properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

IUPAC Name

3-(3-methylpiperidin-1-yl)-N-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c1-13-6-5-10-17(12-13)11-9-15(18)16-14-7-3-2-4-8-14;/h2-4,7-8,13H,5-6,9-12H2,1H3,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJQEQPSDCDBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCC(=O)NC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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